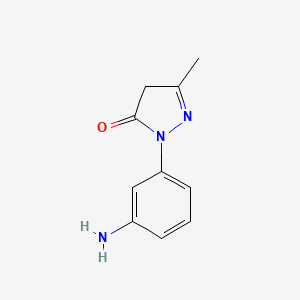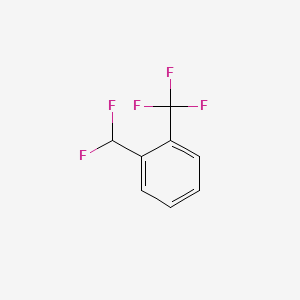
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its complex structure, which includes indole and benzofuran moieties. This compound is primarily used as a dye and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one typically involves the condensation of 1-ethyl-2-methylindole with phthalic anhydride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole rings.
Scientific Research Applications
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Industry: Utilized in the production of colorants and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-bis(1-methyl-2-ethylindol-3-yl)-2-benzofuran-1-one: Similar structure but with different alkyl substituents on the indole rings.
3,3-bis(1-ethyl-2-methylindol-3-yl)phthalide: Similar structure but with a phthalide moiety instead of a benzofuran ring.
Uniqueness
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one is unique due to its specific combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound.
Properties
CAS No. |
22091-92-5 |
|---|---|
Molecular Formula |
C30H28N2O2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C30H28N2O2/c1-5-31-19(3)27(22-14-8-11-17-25(22)31)30(24-16-10-7-13-21(24)29(33)34-30)28-20(4)32(6-2)26-18-12-9-15-23(26)28/h7-18H,5-6H2,1-4H3 |
InChI Key |
CONFUNYOPVYVDC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Key on ui other cas no. |
22091-92-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)






![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)


![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)


